

# physical properties of Isobutyryl Meldrum's Acid

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## Compound of Interest

Compound Name: *Isobutyryl Meldrum's Acid*

Cat. No.: B561963

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An In-depth Technical Guide to the Physical Properties of **Isobutyryl Meldrum's Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isobutyryl Meldrum's Acid**, identified by the CAS Number 84794-38-7, is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1][2] Its formal IUPAC name is 2,2-dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione. The structure incorporates the rigid 1,3-dioxane-4,6-dione backbone of Meldrum's acid, functionalized with an isobutyryl group at the C5 position. This modification makes it a valuable intermediate for the synthesis of more complex molecules, particularly  $\beta$ -keto esters and various heterocyclic compounds.[3][4] Like its parent compound, **Isobutyryl Meldrum's Acid** is noted for the high acidity of the C5 proton (in its non-acylated form) and the high reactivity of the acyl group, making it a potent acylating agent.[5]

## Chemical and Physical Properties

The available quantitative data for **Isobutyryl Meldrum's Acid** are summarized in the table below. It is important to note that while the parent compound, Meldrum's acid, is a crystalline solid, **Isobutyryl Meldrum's Acid** is described as an oil, suggesting a melting point below room temperature.[3][5]

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 84794-38-7                                     | [1]       |
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> O <sub>5</sub> | [1]       |
| Molecular Weight  | 214.22 g/mol                                   | [1]       |
| Appearance        | Light Brown Oil                                | [3]       |
| Solubility        | Chloroform, Dichloromethane,<br>Ethyl Acetate  | [3]       |
| Storage Condition | -20°C Freezer                                  | [3]       |

For comparative purposes, the physical properties of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid), are as follows:

- Melting Point: 92-96 °C (decomposes)[6]
- Density: Approximately 1.13 g/cm<sup>3</sup>[7]
- pKa: 4.97[5][7]
- Appearance: White to light yellow crystalline solid[7]

## Spectral Data

Specific <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for **Isobutyryl Meldrum's Acid** are not readily available in the cited literature. However, the general spectral characteristics for acyl Meldrum's acids can be inferred.

- <sup>1</sup>H NMR: The spectrum would be expected to show signals for the gem-dimethyl protons of the dioxane ring, and characteristic signals for the isobutyryl group (a septet for the CH proton and a doublet for the two methyl groups).
- <sup>13</sup>C NMR: The spectrum would feature characteristic peaks for the carbonyl carbons of the Meldrum's acid ring and the isobutyryl group, as well as signals for the quaternary carbon and the gem-dimethyl carbons of the dioxane ring.

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Acylated Meldrum's acids typically show multiple strong peaks in the region of 1700-1800  $\text{cm}^{-1}$ .

## Experimental Protocols

### Synthesis of Isobutyryl Meldrum's Acid via Acylation

The synthesis of **Isobutyryl Meldrum's Acid** is typically achieved through the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, such as pyridine.[8][9] The following is a representative experimental protocol adapted from general procedures for the acylation of Meldrum's acid.

#### Materials:

- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
- Isobutyryl chloride
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)
- 2 N Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

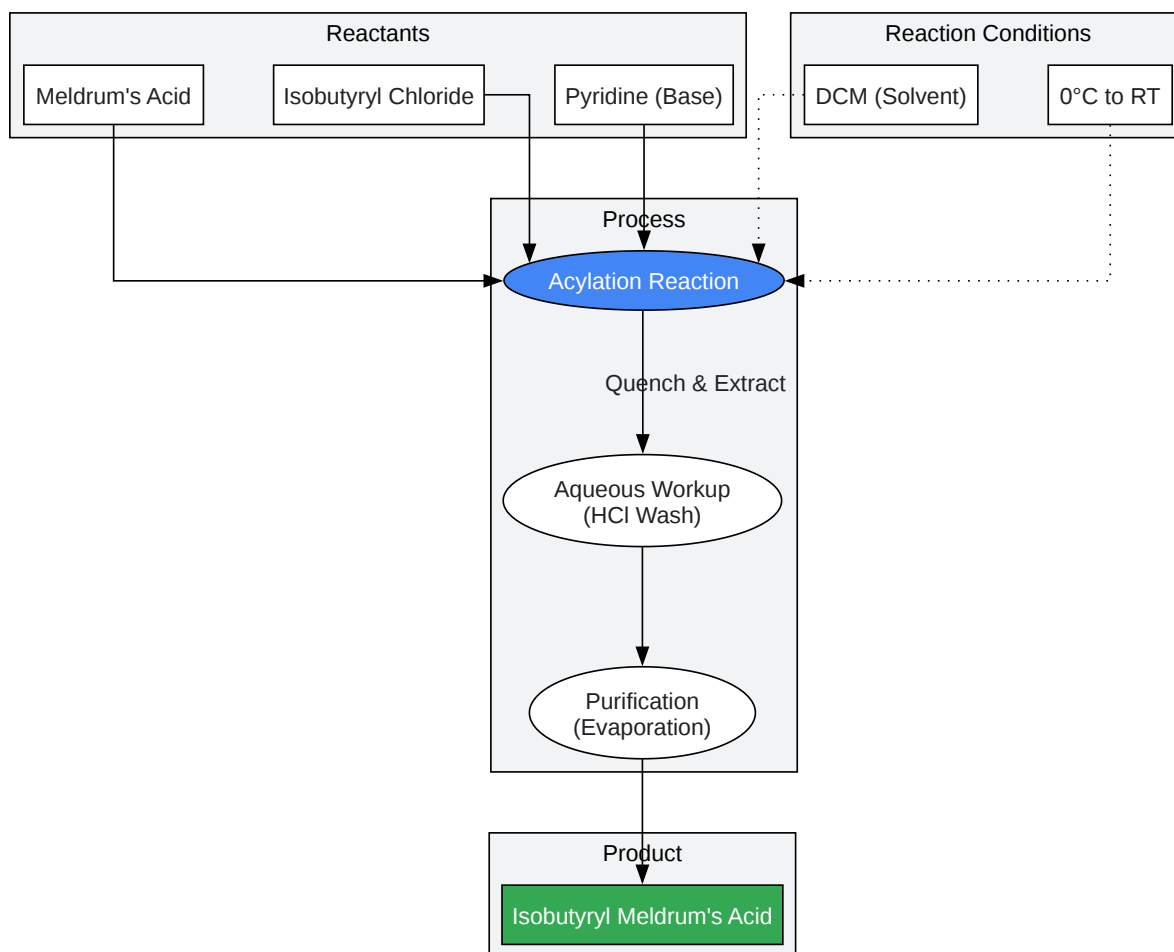
#### Procedure:

- A solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., argon or nitrogen).
- The flask is cooled to 0 °C in an ice bath.
- Anhydrous pyridine (2.0-2.5 eq) is added dropwise to the stirred solution.[8]

- A solution of freshly distilled isobutyryl chloride (1.0-1.1 eq) in anhydrous dichloromethane is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.[8]
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour, followed by stirring for another hour at room temperature to ensure the reaction goes to completion.[8]
- The reaction mixture is then diluted with dichloromethane and poured into a separatory funnel containing cold 2 N HCl to neutralize the pyridine.
- The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[8]
- The combined organic layers are washed sequentially with 2 N HCl and saturated brine, then dried over anhydrous sodium sulfate.[8]
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **Isobutyryl Meldrum's Acid**, which can be purified further if necessary, typically by column chromatography.

## Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Isobutyryl Meldrum's Acid**.



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Caption: Synthesis workflow for **Isobutyryl Meldrum's Acid**.

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